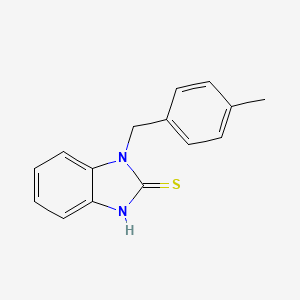![molecular formula C24H28Cl2N2O5S B15027901 Ethyl 5-(cyclopentylcarbamoyl)-2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B15027901.png)
Ethyl 5-(cyclopentylcarbamoyl)-2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-4-methylthiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-(cyclopentylcarbamoyl)-2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-4-methylthiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(cyclopentylcarbamoyl)-2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. The key steps may include:
Formation of the Thiophene Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Functional Groups: The cyclopentylcarbamoyl and dichlorophenoxybutanoyl groups are introduced through nucleophilic substitution or acylation reactions.
Esterification: The carboxylate group is formed by esterification of the carboxylic acid with ethanol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the methyl group.
Reduction: Reduction reactions could target the carbonyl groups or the thiophene ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the thiophene ring or the side chains.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing other thiophene derivatives with potential biological activity.
Material Science:
Biology and Medicine
Pharmaceuticals: Investigated for its potential as a drug candidate due to its structural similarity to known bioactive compounds.
Biological Studies: Used in research to study its effects on various biological pathways and targets.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its chemical structure.
Chemical Industry: Used in the synthesis of other complex organic molecules.
作用機序
The mechanism of action of Ethyl 5-(cyclopentylcarbamoyl)-2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-4-methylthiophene-3-carboxylate would depend on its specific application. In a pharmaceutical context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
類似化合物との比較
Similar Compounds
Thiophene Derivatives: Compounds like 2-acetylthiophene, 2-bromothiophene.
Carbamoyl Derivatives: Compounds like N-cyclopentylcarbamoyl chloride.
Phenoxybutanoic Acid Derivatives: Compounds like 2,4-dichlorophenoxyacetic acid.
Uniqueness
Ethyl 5-(cyclopentylcarbamoyl)-2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-4-methylthiophene-3-carboxylate is unique due to its specific combination of functional groups and its potential for diverse applications. Its structural complexity allows for multiple points of chemical modification, making it a versatile compound for research and industrial applications.
特性
分子式 |
C24H28Cl2N2O5S |
|---|---|
分子量 |
527.5 g/mol |
IUPAC名 |
ethyl 5-(cyclopentylcarbamoyl)-2-[4-(2,4-dichlorophenoxy)butanoylamino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C24H28Cl2N2O5S/c1-3-32-24(31)20-14(2)21(22(30)27-16-7-4-5-8-16)34-23(20)28-19(29)9-6-12-33-18-11-10-15(25)13-17(18)26/h10-11,13,16H,3-9,12H2,1-2H3,(H,27,30)(H,28,29) |
InChIキー |
ZLOSSIROIUTHKY-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2CCCC2)NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-5-[(5-methylfuran-2-yl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B15027827.png)
![ethyl N-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]tryptophanate](/img/structure/B15027828.png)
![methyl (2Z)-[2-{[(3-nitrophenyl)carbonyl]amino}-4-oxo-1,3-thiazol-5(4H)-ylidene]ethanoate](/img/structure/B15027830.png)
![(3aS,4R,9bR)-4-(3-methoxyphenyl)-8,9-dimethyl-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B15027836.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dimethylamino)methyl]-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B15027849.png)
![1-(3-Methoxyphenyl)-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15027854.png)
![3-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]quinoxalin-2-ol](/img/structure/B15027863.png)
![(2E)-2-cyano-3-[2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(prop-2-en-1-yl)prop-2-enamide](/img/structure/B15027868.png)


![2-amino-4-(2-bromo-4-ethoxy-5-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B15027878.png)
![(2E)-2-cyano-3-[2-(4-ethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(3-methoxypropyl)prop-2-enamide](/img/structure/B15027892.png)
![(5Z)-5-(2H-chromen-3-ylmethylidene)-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15027895.png)
![(5Z)-3-cyclohexyl-5-{2-[(2-fluorobenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one](/img/structure/B15027896.png)
